1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It has been studied for its potential use as a dopamine D2 receptor antagonist . This compound has also shown potent and selective inhibitory activity against Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The exact structure can be found in the PubChem database .Applications De Recherche Scientifique
- Isoxepac has demonstrated antibacterial and antifungal properties in vitro studies. Researchers have explored its potential as a novel antimicrobial agent against drug-resistant pathogens. Further investigations are needed to evaluate its efficacy in vivo and its mechanism of action .
- Isoxepac exhibits anti-inflammatory activity by modulating key pathways involved in inflammation. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Researchers are investigating its impact on cytokines, prostaglandins, and leukotrienes .
- Studies suggest that Isoxepac may act as an analgesic by influencing pain perception pathways. Its potential as a non-opioid pain reliever warrants further exploration. Researchers are investigating its effects on neurotransmitters and pain receptors .
- Isoxepac’s unique chemical structure suggests possible interactions with neurotransmitter systems. Researchers are studying its effects on serotonin, dopamine, and glutamate receptors. Additionally, its neuroprotective properties are being investigated for potential use in neurodegenerative diseases .
- Isoxepac’s crystal and molecular structure have been analyzed, revealing insights into its packing arrangements and intermolecular interactions. Researchers explore its crystal engineering aspects for drug formulation and delivery systems .
- Isoxepac serves as a precursor for synthesizing derivatives with modified functional groups. Researchers have designed analogs to enhance specific properties, such as solubility, stability, or bioavailability. These derivatives find applications in medicinal chemistry and drug development .
Antibacterial and Antifungal Activity
Anti-Inflammatory Effects
Analgesic Properties
Psychopharmacology and Neuroprotection
Crystal Engineering and Solid-State Chemistry
Chemical Synthesis and Derivatives
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24-18-7-2-3-8-20(18)28-19-10-9-16(12-17(19)21(24)25)23-29(26,27)13-14-5-4-6-15(22)11-14/h2-12,23H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMJQKMKVYPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.